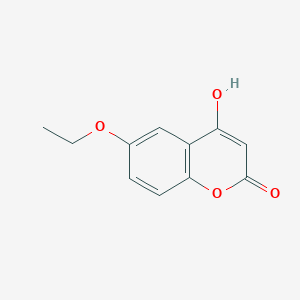
1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol It is a derivative of quinoxaline, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol typically involves the reaction of 3-methylquinoxaline with ethylene glycol under specific conditions . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol can be compared with other quinoxaline derivatives, such as:
- 1-(2-Methylquinoxalin-3-yl)ethane-1,2-diol
- 1-(4-Methylquinoxalin-2-yl)ethane-1,2-diol
- 1-(3-Methylquinoxalin-2-yl)propane-1,2-diol
These compounds share similar structures but differ in the position and nature of substituents on the quinoxaline ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
32706-30-2 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-(3-methylquinoxalin-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(10(15)6-14)13-9-5-3-2-4-8(9)12-7/h2-5,10,14-15H,6H2,1H3 |
Clé InChI |
QBUKUSLUHOGZCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N=C1C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


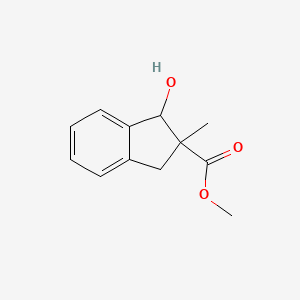
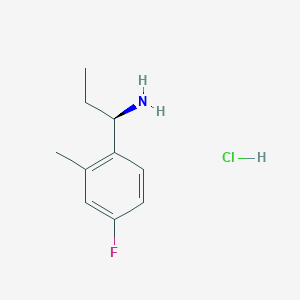


![6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine](/img/structure/B15069182.png)

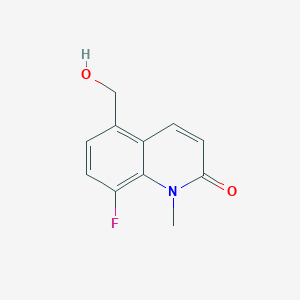
![6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one](/img/structure/B15069221.png)


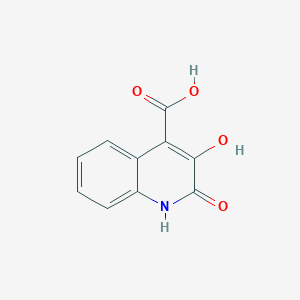

![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
